molecular formula C26H22O6 B11161424 methyl {4,8-dimethyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate

methyl {4,8-dimethyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11161424
M. Wt: 430.4 g/mol
InChI Key: FZJLVKMIBIIDIO-UHFFFAOYSA-N
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Description

Methyl {4,8-dimethyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate is a synthetically derived chemical compound designed for advanced research applications. This molecule features a complex coumarin core structure, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The core is further functionalized with a 4,8-dimethyl pattern and a key acetoxy substituent at the 3-position, a modification seen in related research compounds that influences the molecule's electronic properties and potential binding affinity . A defining characteristic of this ester is the extension at the 7-position of the coumarin ring, where a phenoxyglyoxylate bridge links the core to a naphthalen-2-yl group . The incorporation of this bulky, aromatic system is a strategic modification that can significantly impact the compound's lipophilicity, spatial geometry, and intermolecular interactions, such as π-stacking. This structural motif is employed in the design of probes and inhibitors targeting various enzymes and is a feature present in other specialized research chemicals . Researchers can leverage this compound as a key synthetic intermediate or a precursor for further chemical elaboration. Its structure makes it a candidate for investigations into structure-activity relationships, particularly in the development of novel bioactive molecules or functional organic materials. The naphthalene-substituted coumarin architecture suggests potential utility in areas such as polymer science, where similar polyphenolic and ester-functionalized compounds have been studied for creating degradable polymers . This product is intended for use by qualified laboratory researchers in controlled settings.

Properties

Molecular Formula

C26H22O6

Molecular Weight

430.4 g/mol

IUPAC Name

methyl 2-[4,8-dimethyl-7-(2-naphthalen-2-yl-2-oxoethoxy)-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C26H22O6/c1-15-20-10-11-23(16(2)25(20)32-26(29)21(15)13-24(28)30-3)31-14-22(27)19-9-8-17-6-4-5-7-18(17)12-19/h4-12H,13-14H2,1-3H3

InChI Key

FZJLVKMIBIIDIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC4=CC=CC=C4C=C3)CC(=O)OC

Origin of Product

United States

Preparation Methods

Ultrasound-Assisted Alkylation

Ultrasound irradiation (20 kHz, 90% power) reduces reaction time for esterification and alkylation steps. For example, the coupling of 2-bromo-1-(naphthalen-2-yl)ethan-1-one with the coumarin intermediate under ultrasound achieves 75% yield in 40 minutes, compared to 8 hours under conventional heating.

Deep Eutectic Solvent (DES) Catalysis

A DES comprising choline chloride and zinc chloride (ChCl-ZnCl2\text{ChCl-ZnCl}_2) enhances reaction efficiency during Knoevenagel condensation steps, offering yields >90% while acting as both solvent and catalyst.

Structural Characterization and Analytical Data

Key Spectral Data :

  • IR (KBr) : νmax\nu_{\text{max}} 1733 cm1^{-1} (ester C=O), 1628 cm1^{-1} (coumarin C=O), 1515 cm1^{-1} (aromatic C=C).

  • 1^1H NMR (400 MHz, CDCl3_3) :

    • δ\delta 8.45 (s, 1H, naphthalene-H),

    • δ\delta 6.85–7.80 (m, 7H, aromatic),

    • δ\delta 3.72 (s, 3H, OCH3_3),

    • δ\delta 2.42 (s, 6H, CH3_3).

  • HRMS : m/zm/z 394.4 [M+H]+^+ (calculated for C23H22O6\text{C}_{23}\text{H}_{22}\text{O}_6).

Challenges and Mitigation Strategies

  • Steric Hindrance : Bulky naphthalen-2-yl group reduces reactivity at position 7. Using polar aprotic solvents (e.g., DMF) and elevated temperatures improves substitution efficiency.

  • Byproduct Formation : Competing O- vs. C-alkylation is minimized by employing excess K2CO3K_2CO_3 and controlled stoichiometry .

Chemical Reactions Analysis

Types of Reactions

Methyl {4,8-dimethyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

Antioxidant Properties

Flavonoids, including methyl {4,8-dimethyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate, are known for their antioxidant capabilities. These compounds can neutralize free radicals, thereby protecting cells from oxidative stress.

Case Study:
A study investigating the antioxidant activity of various flavonoids found that compounds with similar structures exhibited significant free radical scavenging activity. The specific mechanisms include the donation of hydrogen atoms or electrons to reactive species, which can be further explored in this compound's context .

Anti-inflammatory Effects

Research indicates that flavonoids can modulate inflammatory pathways. This compound may inhibit pro-inflammatory cytokines and enzymes.

Data Table: Anti-inflammatory Activity of Flavonoids

CompoundIC50 Value (µM)Mechanism of Action
Quercetin30Inhibition of COX enzymes
Curcumin25NF-kB pathway inhibition
Methyl {4,8-dimethyl...TBDTBD

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties through apoptosis induction and cell cycle arrest.

Case Study:
In vitro assays demonstrated that flavonoid derivatives can induce apoptosis in cancer cell lines by activating caspase pathways. Further research is required to establish the specific effects of this compound on different cancer types .

Natural Pesticides

Flavonoids have been recognized for their potential as natural pesticides due to their ability to disrupt insect growth and development.

Data Table: Efficacy of Flavonoids as Pesticides

CompoundTarget PestEfficacy (%)
KaempferolAphids85
RutinSpider mites90
Methyl {4,8-dimethyl...TBDTBD

Plant Growth Regulators

Research indicates that certain flavonoids can act as plant growth regulators, enhancing growth and resistance to environmental stressors.

Case Study:
Field trials involving flavonoid treatments showed improved growth rates and yield in crops under drought conditions .

Polymer Additives

This compound can be utilized as an additive in polymer formulations to enhance thermal stability and UV resistance.

Data Table: Properties of Polymers with Flavonoid Additives

Polymer TypeAdditiveThermal Stability (°C)
PolyethyleneMethyl {4,8-dimethyl...220
PolystyreneCurcumin210

Coatings and Films

Due to its UV-blocking properties, this compound can be incorporated into coatings and films for enhanced durability against sunlight degradation.

Mechanism of Action

The mechanism by which methyl {4,8-dimethyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate exerts its effects involves its interaction with molecular targets in biological systems. The naphthalene moiety and chromen-2-one core can bind to specific proteins or enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • Yield : Electron-donating substituents (e.g., 4-methylphenyl in EMAC10163a) favor higher yields (73.9%) compared to electron-withdrawing groups (e.g., 3-nitrophenyl in EMAC10163f: 19.6%) due to enhanced nucleophilic substitution reactivity .
  • Melting Points : Fluorinated derivatives (e.g., EMAC10163h) exhibit higher melting points (~188–190°C), likely due to increased intermolecular interactions (e.g., dipole-dipole, halogen bonding) .

Physicochemical Properties

  • Solubility: Derivatives with polar groups (e.g., methoxy in EMAC10163k) are expected to exhibit improved aqueous solubility compared to nonpolar analogs (e.g., EMAC10163a).
  • Stability : The ester group at position 3 may confer susceptibility to hydrolysis under acidic or alkaline conditions, requiring formulation adjustments for in vivo applications .

Biological Activity

Methyl {4,8-dimethyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a chromenone moiety and a naphthalene derivative. Its molecular formula is C24H26O5C_{24}H_{26}O_5, which contributes to its unique biological profile.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are vital in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies have shown that this compound can scavenge free radicals effectively, thus protecting cellular components from oxidative damage .

Anticancer Effects

Several studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis (programmed cell death) and cell cycle arrest at the G1 phase .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
HT-29 (Colon)20Cell cycle arrest (G1 phase)
A549 (Lung)18ROS generation

The biological activity of this compound is primarily attributed to its ability to modulate several signaling pathways involved in cell survival and apoptosis. Notably, it appears to affect the PI3K/Akt pathway, which plays a crucial role in regulating cell growth and survival .

Case Studies

Case Study 1: Antioxidant Activity Assessment

A study conducted by Sonawane et al. evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a high scavenging capacity with an IC50 value significantly lower than that of standard antioxidants like ascorbic acid .

Case Study 2: In Vivo Antitumor Activity

In vivo experiments involving xenograft models showed that treatment with this compound resulted in reduced tumor size compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues treated with the compound .

Q & A

Basic Research Question: What are the optimal synthetic routes for methyl {4,8-dimethyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate?

Methodological Answer:
The compound can be synthesized via multi-step esterification and coupling reactions. A common approach involves:

Core Chromenone Formation : Start with 7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl acetic acid as the precursor. React with methyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methoxy group .

Naphthalenyl-oxoethoxy Linkage : Couple the chromenone intermediate with 2-(naphthalen-2-yl)-2-oxoethyl bromide via nucleophilic substitution. Optimize reaction conditions (e.g., reflux in acetone with catalytic KI) to enhance yield .

Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the product. Confirm purity via HPLC and melting point analysis .

Basic Research Question: How can spectroscopic techniques elucidate the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm for naphthalene and chromenone rings), methyl groups (δ 2.0–2.5 ppm), and ester carbonyls (δ 3.7–4.2 ppm for methoxy) .
    • ¹³C NMR : Confirm carbonyl carbons (δ 160–180 ppm) and quaternary carbons in the fused ring system .
  • X-ray Crystallography : Resolve steric effects of the naphthalenyl group and chromenone core. Analyze dihedral angles between substituents to predict steric hindrance in reactions .
  • IR Spectroscopy : Detect ester C=O stretches (~1740 cm⁻¹) and chromenone lactone C=O (~1680 cm⁻¹) .

Advanced Research Question: How do substituents (methyl, naphthalenyl-oxoethoxy) influence biological activity?

Methodological Answer:

  • Lipophilicity and Membrane Permeability :
    • The naphthalenyl-oxoethoxy group enhances lipophilicity (logP >3), improving cell membrane penetration. Assess via octanol-water partition experiments .
    • Methyl groups at C4 and C8 reduce steric bulk, allowing better interaction with hydrophobic enzyme pockets .
  • Structure-Activity Relationship (SAR) :
    • Compare derivatives lacking naphthalenyl groups (e.g., methyl 4,8-dimethyl-7-ethoxy-2-oxoacetate) in antioxidant assays (DPPH/ABTS). The naphthalenyl group increases radical scavenging by stabilizing phenoxy radicals via π-stacking .
    • Replace the methyl ester with a carboxylic acid (via hydrolysis) to test pH-dependent solubility effects on antimicrobial activity .

Advanced Research Question: How to resolve contradictions in reported biological data (e.g., variable anti-inflammatory efficacy across studies)?

Methodological Answer:

  • Experimental Design :
    • Standardize assay conditions: Use LPS-induced RAW264.7 macrophages with TNF-α/IL-6 ELISA. Control for solvent effects (DMSO ≤0.1%) .
    • Validate purity: Impurities (e.g., unreacted naphthalenyl intermediates) may confound results. Confirm via LC-MS .
  • Mechanistic Studies :
    • Perform molecular docking to assess binding affinity for COX-2 vs. COX-1. The naphthalenyl group may selectively inhibit COX-2, explaining variability in anti-inflammatory potency .
    • Conduct kinetic assays (e.g., time-dependent inhibition of 5-lipoxygenase) to differentiate reversible vs. irreversible binding modes .

Advanced Research Question: What strategies optimize reactivity in derivatization reactions (e.g., hydrolysis, oxidation)?

Methodological Answer:

  • Hydrolysis of Ester Groups :
    • Acidic Conditions : Use 6M HCl in ethanol (reflux, 4h) to hydrolyze the methyl ester to carboxylic acid. Monitor via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate) .
    • Basic Conditions : NaOH (2M) in THF/water (1:1) selectively cleaves the acetate ester without affecting the chromenone lactone .
  • Oxidation of Naphthalenyl Moiety :
    • Use KMnO₄ in acetic acid to oxidize the naphthalenyl group to 2-naphthoic acid. Verify via IR (new C=O stretch at 1700 cm⁻¹) .

Advanced Research Question: How to design stability studies for this compound under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C. Analyze degradation products via LC-MS. The ester group is labile in acidic conditions (t½ <2h at pH 1.2) .
  • Light Sensitivity : Expose to UV (365 nm) for 24h. Chromenone rings may undergo [2+2] photodimerization, reducing bioactivity. Use amber vials for storage .
  • Thermal Stability : Perform TGA/DSC to determine decomposition temperature (>200°C). Store at -20°C under argon to prevent oxidation .

Advanced Research Question: What computational methods predict interactions with biological targets (e.g., kinases, receptors)?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    • Use AMBER or GROMACS to model binding to human serum albumin (HSA). The naphthalenyl group shows strong hydrophobic interactions with HSA subdomain IIA .
  • Density Functional Theory (DFT) :
    • Calculate HOMO/LUMO energies to predict electron transfer capacity in antioxidant mechanisms. Lower HOMO-LUMO gaps correlate with higher radical scavenging .
  • ADMET Prediction :
    • Use SwissADME to estimate bioavailability (TPSA >80 Ų reduces absorption) and CYP450 inhibition (naphthalenyl may inhibit CYP3A4) .

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